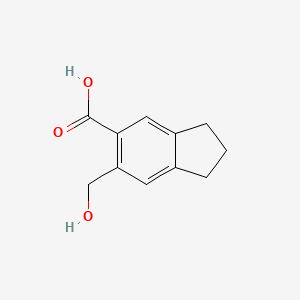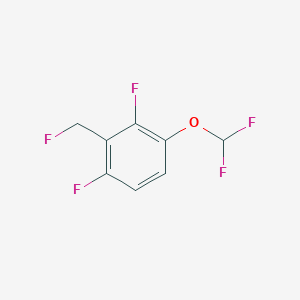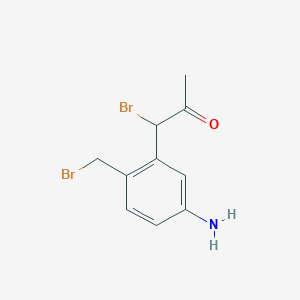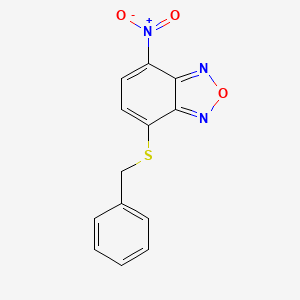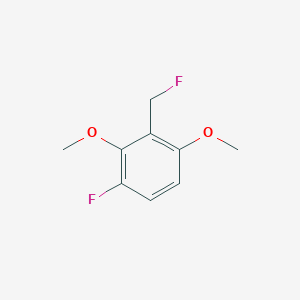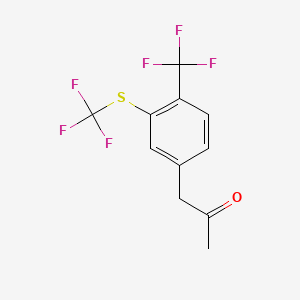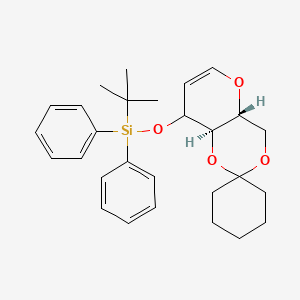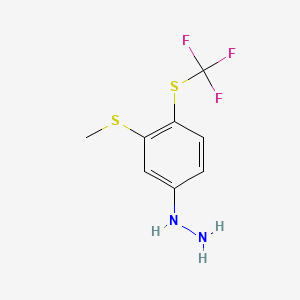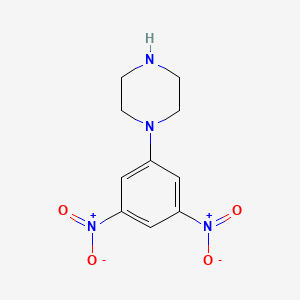
1-(3,5-Dinitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dinitrophenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,5-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dinitrophenyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dinitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(3,5-Diaminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Dinitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dinitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the nitro groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
- 1-(2,4-Dinitrophenyl)piperazine
- 1-(3,4-Dinitrophenyl)piperazine
- 1-(2,5-Dinitrophenyl)piperazine
Comparison: 1-(3,5-Dinitrophenyl)piperazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological targets. Compared to other dinitrophenyl-substituted piperazines, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H12N4O4 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-(3,5-dinitrophenyl)piperazine |
InChI |
InChI=1S/C10H12N4O4/c15-13(16)9-5-8(6-10(7-9)14(17)18)12-3-1-11-2-4-12/h5-7,11H,1-4H2 |
InChI Key |
ILPFACZLTZPIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


